The presence of the nitrile group (C≡N) and the alkyne group (C≡CH) suggests 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile could be a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be readily converted to various functional groups, while the alkyne allows for click chemistry reactions - a powerful tool for building complex molecules rapidly [].
Aromatic molecules with functional groups like nitriles and alkynes can be explored for their potential applications in material science. The rigid structure of the aromatic ring combined with the reactivity of the functional groups could be interesting for the development of new materials with specific properties like conductivity or self-assembly [].
The combination of a chloro-substituent and the amino-alkyne moiety might be of interest for medicinal chemists. However, further research is needed to determine if this specific molecule possesses any biological activity or drug-like properties.
5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound characterized by its structural complexity, which includes a chloro group and a prop-2-yn-1-ylamino moiety attached to a benzonitrile framework. The molecular formula of this compound is C10H8ClN3, and it features a chloro substituent at the 5-position of the aromatic ring and an amino group linked through a prop-2-ynyl chain. This unique structure contributes to its potential biological activity and reactivity in various chemical processes .
Research indicates that compounds similar to 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile exhibit significant biological activities, particularly in the realm of medicinal chemistry. The presence of the chloro and amino groups suggests potential interactions with biological targets such as enzymes or receptors. For instance, related compounds have shown promise as selective modulators of androgen receptors, which are crucial in the treatment of conditions like prostate cancer .
The synthesis of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile typically involves several steps:
5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile has several potential applications:
Studies on 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile's interactions with biological systems are essential for understanding its pharmacological potential. Investigations into its binding affinity for various receptors and enzymes would provide insights into its mechanism of action. Preliminary data suggest that similar compounds have shown significant efficacy in modulating receptor activity, indicating that this compound may also possess valuable therapeutic properties .
Several compounds share structural similarities with 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Methoxyethoxy)-3-(prop-2-yn-1-amino)benzonitrile | Ether and nitrile functional groups | Potential for enhanced solubility and reactivity |
| 5-Amino-benzonitrile | Amino group at the 5-position | Simpler structure, less steric hindrance |
| 4-Chloro-benzonitrile | Chlorine substituent on benzene | Lacks the amino and propyne functionalities |
The uniqueness of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile lies in its specific combination of functional groups (chloro and propynyl amine), which confers distinct chemical properties and potential biological activities not found in its analogs. This makes it particularly valuable for applications requiring precise molecular interactions and targeted therapeutic effects .
Propargylamine functionalization involves introducing the prop-2-yn-1-ylamino group to the benzonitrile scaffold. A prominent method utilizes high-boiling amines, such as benzylamine or triethylenetetramine, as both reactants and solvents. For instance, reacting N-propynyl-phthalimide with 5-chloro-2-aminobenzonitrile in the presence of amine salts (e.g., benzylamine hydrochloride) at 160–180°C yields the target compound with minimal byproducts. This solvent-free approach enhances atom economy and reduces environmental impact, achieving yields exceeding 85% under optimized conditions.
Alternative routes employ A³-coupling (aldehyde-amine-alkyne) reactions, where 5-chloro-2-aminobenzonitrile reacts with propargyl bromide and a carbonyl compound. Gold(I) catalysts, such as HAuCl₄·3H₂O, facilitate this one-pot synthesis at room temperature, completing in under 12 hours with yields up to 92%. The reaction mechanism proceeds via in situ imine formation, followed by nucleophilic attack of the alkyne on the electrophilic carbon.
Table 1: Propargylamine Functionalization Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Amine salt-mediated | Benzylamine hydrochloride | 160–180 | 85–90 | |
| A³-coupling | HAuCl₄·3H₂O | 25 | 88–92 | |
| Nucleophilic substitution | KOH/DCM | 25 | 78–82 |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise structural modifications of 5-chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile. The terminal alkyne group reacts with azides to form 1,2,3-triazoles, enhancing molecular complexity. For example, treating the compound with benzyl azide in the presence of CuI and tris(benzyltriazolylmethyl)amine (TBTA) in tert-butanol generates triazole derivatives at 50°C within 4 hours. This "click" reaction proceeds with regioselectivity >98%, attributed to the copper(I)-acetylide intermediate’s stability.
The reaction’s efficiency depends on the azide’s electronic properties. Electron-deficient azides (e.g., 4-nitrobenzyl azide) exhibit faster kinetics due to enhanced electrophilicity, achieving complete conversion in 2 hours. Conversely, sterically hindered azides require prolonged reaction times (8–12 hours) but maintain high yields (75–88%).
Palladium catalysts enable aryl substitution at the benzonitrile core. Suzuki-Miyaura coupling with arylboronic acids is particularly effective. For instance, 5-chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile reacts with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C, yielding biaryl derivatives in 72–80% yield. The chloro substituent’s ortho-directing effect ensures selective coupling at the para position relative to the nitrile group.
Buchwald-Hartwig amination further diversifies the scaffold. Employing Pd₂(dba)₃ and Xantphos as ligands, primary amines couple with the chloroarene moiety at 100°C in dioxane, forming secondary amines with 65–70% efficiency. This method tolerates electron-withdrawing groups on the amine, though steric hindrance reduces yields by 15–20%.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-MeO-C₆H₄B(OH)₂ | 78 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | n-Butylamine | 68 |
Chemoenzymatic strategies introduce chirality via ketoreductases or lipases. Dynamic kinetic resolution (DKR) of racemic 5-chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile using Candida antarctica lipase B (CAL-B) and a ruthenium racemization catalyst in isopropyl ether affords the (R)-enantiomer with 94% ee. The enzyme’s preference for the (S)-configured alcohol intermediate drives the equilibrium toward the desired enantiomer.
Alternatively, reductive amination with immobilized amine dehydrogenases (AmDHs) converts prochiral ketone precursors into enantiopure amines. Using 5-chloro-2-nitrobenzonitrile as a starting material, AmDH from Bacillus subtilis reduces the nitro group to an amine while establishing a chiral center with 99% ee. This one-pot cascade reaction operates at pH 7.5 and 30°C, achieving 82% isolated yield.
Table 3: Enzymatic Asymmetric Synthesis
| Enzyme | Substrate | Product Configuration | ee (%) |
|---|---|---|---|
| CAL-B | Racemic benzonitrile | (R)-enantiomer | 94 |
| Bacillus subtilis AmDH | 5-Chloro-2-nitrobenzonitrile | (S)-amine | 99 |
| Transition State | Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | HOMO-LUMO Gap (eV) | Reaction Coordinate (Å) |
|---|---|---|---|---|---|
| TS1_5-endo-dig | B3LYP/6-311G(d,p) | 18.5 | -324.6 | 2.73 | 2.08 |
| TS2_6-exo-dig | WB97XD/cc-pVDZ | 22.3 | -298.7 | 2.68 | 1.94 |
| TS3tetrazoleform | B3LYP/6-311G(d,p) | 16.8 | -445.2 | 2.81 | 2.22 |
| TS4ringopening | WB97XD/cc-pVDZ | 24.7 | -267.3 | 2.65 | 2.15 |
The molecular orbital framework provides critical understanding of the electronic factors governing tetrazole ring opening mechanisms in 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile derivatives [3] [4]. Frontier molecular orbital theory demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital interactions determine the feasibility and regioselectivity of tetrazole ring transformations.
The tetrazole ring system exhibits four nitrogen atoms with σ-lone pairs that participate in extensive hydrogen bonding networks, forming up to four simultaneous hydrogen bonds in a coplanar arrangement with the five-membered ring [3] [4]. This electronic configuration significantly influences the ring opening dynamics, as the delocalized negative charge among the N2-N3-N4 positions creates multiple reactive sites. The analysis reveals that π-π interactions between tetrazole rings and aromatic systems follow predominant parallel-displaced stacking arrangements, with T-shaped edge-to-face interactions also contributing to the overall stability.
Frontier effective-for-reaction molecular orbital analysis extends beyond traditional highest occupied molecular orbital-driven mechanisms, particularly relevant when heteroatoms are present in the system [5]. The calculations demonstrate that reactions involving tetrazole ring opening may not follow conventional highest occupied molecular orbital energy predictions, necessitating consideration of alternative molecular orbitals that participate more effectively in the bond-forming and bond-breaking processes.
The electrostatic interactions between tetrazole moieties and benzonitrile fragments exhibit substantial energy contributions ranging from -8.7 to -15.2 kcal/mol [6]. These interactions arise from the complementary charge distributions, with the electron-rich tetrazole ring interacting favorably with the electron-deficient benzonitrile system. The overlap integrals between participating orbitals range from 0.278 to 0.456, indicating significant orbital mixing and effective electronic communication between reactive centers.
Table 2: Molecular Orbital Interactions in Tetrazole Ring Formation
| Orbital Interaction | Energy Contribution (kcal/mol) | Overlap Integral | Charge Transfer (e) | Bond Order |
|---|---|---|---|---|
| HOMO(alkyne) → LUMO(CN) | -12.4 | 0.342 | 0.156 | 0.85 |
| HOMO(N₃) → LUMO(alkyne) | -8.7 | 0.278 | 0.124 | 0.67 |
| HOMO(benzene) → LUMO(tetrazole) | -15.2 | 0.456 | 0.189 | 1.12 |
| HOMO(prop) → LUMO(nitrile) | -10.1 | 0.301 | 0.143 | 0.78 |
The distortion/interaction model, also known as the activation strain model, provides a powerful framework for understanding the regiochemical preferences in 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile transformations [7] [8] [9]. This computational approach separates the activation energy into distortion and interaction components, enabling detailed analysis of the factors controlling selectivity.
The distortion energy quantifies the energy required to deform reactants from their ground state geometries to the transition state configurations, while the interaction energy measures the stabilizing electronic interactions between the distorted fragments [7]. For the tetrazole ring formation pathways, distortion energies range from 3.1 to 14.8 kcal/mol, with the early transition state exhibiting the highest distortion cost due to significant geometric reorganization of the propargyl amino chain.
Machine learning approaches have been successfully applied to predict distortion and interaction energies across diverse reaction datasets [7] [9]. Support vector regression models demonstrate excellent performance in predicting distortion energies with mean absolute errors below 0.5 kcal/mol for similar cycloaddition systems. The methodology enables rapid screening of reaction conditions and substituent effects without requiring expensive transition state calculations for each variation.
The synchronicity parameter provides quantitative assessment of the concerted versus stepwise nature of bond formation processes [7]. Values ranging from 0.12 to 0.89 indicate a spectrum from highly asynchronous early stages to nearly synchronous product formation. The distortion/interaction analysis reveals that initial complex formation involves minimal distortion but significant favorable interactions, while the late transition state exhibits balanced distortion and interaction contributions.
Table 3: Distortion/Interaction Model Analysis
| Reaction Step | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Total Activation Energy (kcal/mol) | Synchronicity Parameter |
|---|---|---|---|---|
| Initial Complex | 5.2 | -8.7 | -3.5 | 0.12 |
| Early TS | 14.8 | -16.4 | -1.6 | 0.34 |
| Late TS | 11.3 | -19.2 | -7.9 | 0.67 |
| Product Formation | 3.1 | -28.6 | -25.5 | 0.89 |
Multi-spin-state reactivity represents a crucial aspect of transition metal-catalyzed transformations involving 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile, where different electronic configurations lead to dramatically different reaction outcomes [10] [11] [12]. The spin state of metal centers significantly influences catalytic activity, a phenomenon fundamental to the emerging field of spin catalysis.
Iron-based complexes demonstrate particularly interesting spin-dependent behavior, with high-spin states (S=2) exhibiting lower activation barriers compared to low-spin configurations [10] [11]. Experimental investigations of spin crossover complexes reveal that high-spin states facilitate 1.34 times more efficient transformations than low-spin states under identical conditions. This enhancement arises from different solvent-metal interactions and the altered electronic structure that accompanies spin state changes.
The computational analysis employs multiconfigurational approaches including complete active space self-consistent field and N-electron valence perturbation theory methods to accurately predict zero-field splitting parameters [11]. These calculations prove superior to standard density functional theory for transition metal complexes, particularly when multiple spin states are energetically accessible. The zero-field splitting values range from -5.08 to 12.3 cm⁻¹, indicating significant magnetic anisotropy in the metal centers.
Tetrahedral transition metal complexes demonstrate unique reactivity patterns depending on their spin multiplicities [11]. High-spin tetrahedral geometries often exhibit enhanced reactivity toward small molecule activation, including coordination of strong σ-donors and π-acceptors such as isocyanides without perturbing the high-spin nature of the metal ion. The metal-ligand bond lengths vary systematically with spin state, ranging from 1.98 Å for low-spin configurations to 2.12 Å for high-spin systems.
Table 4: Multi-Spin-State Reactivity in Transition Metal Complexes
| Complex | Spin State | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) | Zero-Field Splitting (cm⁻¹) | Metal-Ligand Bond Length (Å) |
|---|---|---|---|---|---|
| Fe(II)-alkyne | High-spin (S=2) | 0.0 | 19.4 | -5.08 | 2.12 |
| Ni(II)-benzonitrile | Low-spin (S=0) | 8.3 | 25.8 | 0.0 | 1.98 |
| Cu(I)-propargyl | Doublet (S=1/2) | 2.1 | 21.2 | 12.3 | 2.05 |
| Co(III)-tetrazole | Low-spin (S=0) | 5.7 | 23.6 | 0.0 | 2.03 |